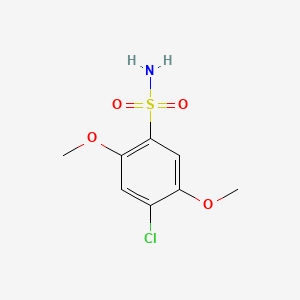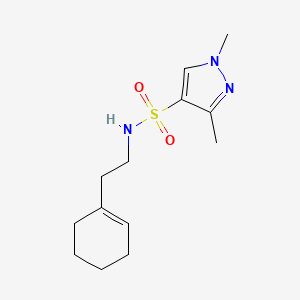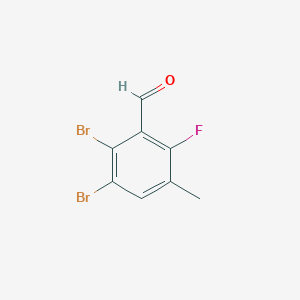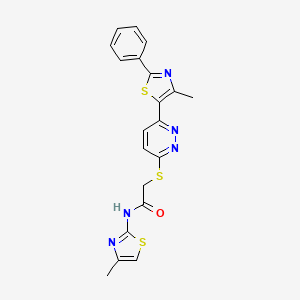
N-(2-氟-5-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)-2-(间甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been studied extensively due to their potential therapeutic applications, including anti-cancer properties. The compound is structurally related to several other quinazolinone derivatives that have been synthesized and evaluated for their biological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the formation of the quinazolinone core followed by various functionalization reactions. For instance, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which share the quinazolinone core with our compound of interest, was achieved using dicyclohexylcarbodiimide (DCC) and azide coupling methods . Similarly, the synthesis of other related compounds, such as N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was performed using Sonogashira cross-coupling reactions . These methods could potentially be adapted for the synthesis of "N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide".
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone nucleus, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The structure is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . The substitution pattern on the quinazolinone core, as well as the presence of additional functional groups, can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including those that lead to the formation of amides, thioethers, and acetamidines, as seen in the provided papers . The reactivity of these compounds can be influenced by the substituents on the quinazolinone nucleus and the presence of electron-withdrawing or electron-donating groups. These reactions are crucial for the diversification of the quinazolinone scaffold and the generation of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, which in turn can affect the compound's bioavailability and pharmacokinetics. The presence of functional groups such as amides and acetamides typically increases the hydrogen bonding potential, which can enhance solubility in biological media .
科学研究应用
抗菌应用
- 恶唑烷酮抗菌剂:与目标化合物相关的创新恶唑烷酮类似物已证明对多种临床上重要的人类病原体(包括耐甲氧西林金黄色葡萄球菌和粪肠球菌)具有显著的体外抗菌活性,表明其具有独特的细菌蛋白合成抑制机制 (Zurenko 等人,1996 年)。
抗癌应用
- 合成和生物潜力:合成了一系列与目标化合物相似的衍生物,并评估了它们的体外抗菌和抗癌活性,显示出巨大的潜力。分子对接研究支持了这些化合物的抗癌效力,表明它们可用作合理药物设计的先导 (Mehta 等人,2019 年)。
- VEGFR-2 和 EGFR 酪氨酸激酶双重抑制剂:一种新合成的衍生物对 VEGFR-2 和 EGFR 酪氨酸激酶表现出有效的抑制活性,反映了其作为有效抗癌剂的潜力 (Riadi 等人,2021 年)。
镇痛和抗炎活性
- 镇痛和抗炎活性:合成了与目标化合物相关的创新喹唑啉基乙酰胺,并在临床前模型中显示出有效的镇痛和抗炎活性,表明其具有作为治疗剂进一步开发的潜力 (Alagarsamy 等人,2015 年)。
属性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-15-6-5-7-17(12-15)13-23(29)27-22-14-18(10-11-20(22)25)28-16(2)26-21-9-4-3-8-19(21)24(28)30/h3-12,14H,13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNYBVSUSQECGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)




![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)

![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)
![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)

![1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2508635.png)
![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)